1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid
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Overview
Description
1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid is a complex organic compound that features a pyridazine ring fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyridazine ring, followed by the introduction of the piperidine ring through cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid: shares structural similarities with other pyridazine and piperidine derivatives.
7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: is another compound with a similar core structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H16ClN3O3 |
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Molecular Weight |
285.73 g/mol |
IUPAC Name |
1-(5-chloro-1-ethyl-6-oxopyridazin-4-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H16ClN3O3/c1-2-16-11(17)10(13)9(6-14-16)15-5-3-4-8(7-15)12(18)19/h6,8H,2-5,7H2,1H3,(H,18,19) |
InChI Key |
PIKJGWXJWHBVCG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C(C=N1)N2CCCC(C2)C(=O)O)Cl |
Origin of Product |
United States |
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